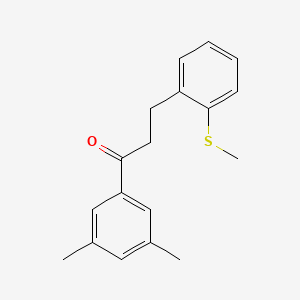
3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone is a chemical compound offered for experimental and research use . It has a molecular formula of C18H20OS .
Molecular Structure Analysis
The molecular structure of 3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone consists of 18 carbon atoms, 20 hydrogen atoms, and one sulfur atom . The exact structure is not provided in the search results.Aplicaciones Científicas De Investigación
Photochemical Synthesis Applications
The compound has been used in photochemical synthesis, specifically in the creation of octahydro- and hexahydro-benzo[b]thiophenes. One study demonstrates its utility in light-induced homolysis leading to alkylthio radicals, which can be trapped to afford various benzo[b]thiophenes through radical ring closure processes (Kiesewetter & Margaretha, 1987).
Derivative Synthesis
It also plays a role in synthesizing dihydro-2(3H)-thiophenone derivatives. Research illustrates its reactivity with various compounds like diethyl malonate, leading to the formation of several dihydrothiophenone derivatives (Taguchi & Suhara, 1986).
Nuclear Magnetic Resonance Studies
In nuclear magnetic resonance studies, derivatives of this compound have been used to observe spin couplings and analyze the through-space mechanism over multiple bonds in bicyclic thiophene derivatives (Hirohashi, Inaba, & Yamamoto, 1975).
Oligomerization Research
The compound's role in oligomerization has been investigated, with studies showing its conversion into various oligomers and polymers upon specific conditions, such as flash vacuum pyrolysis (Trahanovsky, Miller, & Wang, 1997).
Photochemistry
Its photochemical behavior, particularly in alcohols, has been a subject of study, showing its conversion to various esters and its reactivity under light-induced conditions (Kiesewetter & Margaretha, 1985).
Electronic and Photophysical Properties
Research into the electronic and photophysical properties of derivatives has been conducted, with studies examining aspects like medium acidity, photoreactivity, and emission spectra in various solvents (El-Daly et al., 2011).
Semiconductor Materials
This compound has also been used in the synthesis of new semiconducting polymers, particularly those containing fused aromatic rings, which are essential for organic thin-film transistors (Kong et al., 2009).
Spectral and Micellization Studies
The spectral properties and micellization behavior of derivatives in different media have been explored. This includes studies on how solvent polarity affects emission spectrum and fluorescence characteristics (El-Daly et al., 2013).
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-10-14(2)12-16(11-13)17(19)9-8-15-6-4-5-7-18(15)20-3/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQOLXRZPXFIBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCC2=CC=CC=C2SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644330 |
Source


|
| Record name | 1-(3,5-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone | |
CAS RN |
898780-04-6 |
Source


|
| Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-[2-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,6-dimethylphenyl)methanone](/img/structure/B1360462.png)
![3',4'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360463.png)
![(3,5-Dimethylphenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone](/img/structure/B1360464.png)
![Ethyl 8-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1360466.png)

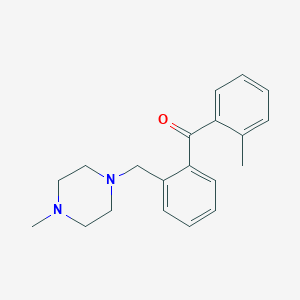
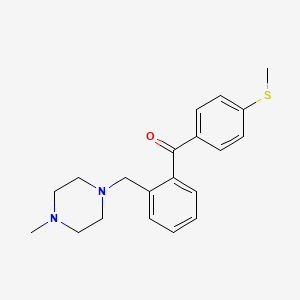
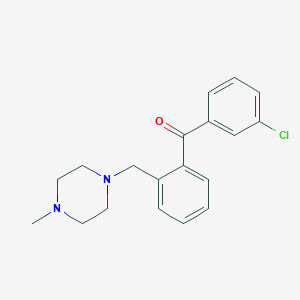
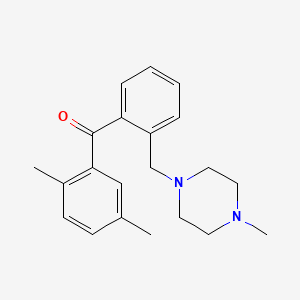
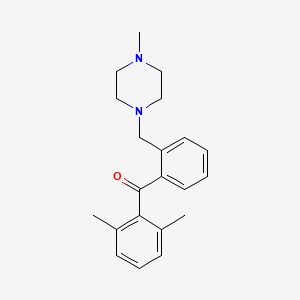
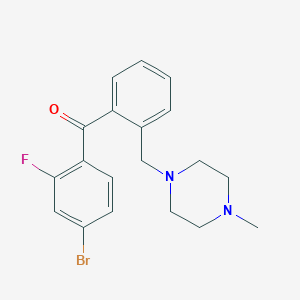
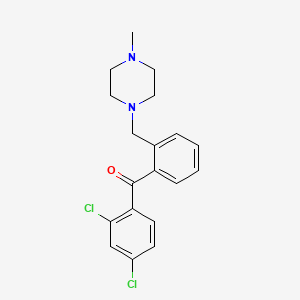
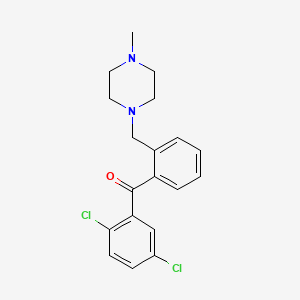
![Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1360483.png)